molecular formula C15H23BO4 B12092964 tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran

tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran

Cat. No.: B12092964
M. Wt: 278.15 g/mol
InChI Key: MFIAYEVENGCDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran is a heterocyclic compound featuring a tetrahydro-2H-pyran ring fused to a furan moiety substituted with a pinacol boronate ester. This boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science. The compound's structural features, including the saturated pyran ring and electron-rich furan, influence its reactivity, stability, and applications in organic synthesis .

Properties

Molecular Formula

C15H23BO4

Molecular Weight

278.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(oxan-3-yl)furan-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(18-13)11-6-5-9-17-10-11/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

MFIAYEVENGCDLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the development of novel pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran involves its interaction with specific molecular targets. The dioxaborolane group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity in Suzuki Couplings
Compound Reaction Yield (%)* Hydrolysis Half-Life (h)** Catalyst Compatibility (Pd)
Target Compound 78 48 Pd(PPh3)4
Phenoxy Analog 85 72 Pd(OAc)2/SPhos
Dihydro-pyran Analog 92 24 PdCl2(dppf)
Allyloxy-Linked Compound 65 36 Pd(PPh3)4

Yields reported for coupling with 4-bromotoluene at 80°C. *Measured in aqueous THF at pH 5.

Biological Activity

The compound tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran is a complex organic molecule that incorporates both a tetrahydropyran and a dioxaborolane moiety. Understanding its biological activity is crucial for potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Structure

The chemical structure of this compound can be represented as follows:

C17H25B1O5\text{C}_{17}\text{H}_{25}\text{B}_{1}\text{O}_{5}

This structure features a tetrahydropyran ring fused with a furan derivative and a dioxaborolane substituent.

Physical Properties

PropertyValue
Molecular Weight305.39 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Storage ConditionsInert atmosphere at room temperature

Mechanistic Insights

Research indicates that compounds containing dioxaborolane structures exhibit significant biological activities, particularly in modulating cellular processes such as growth and apoptosis. The presence of the tetrahydropyran moiety may enhance these effects through interactions with biological targets.

  • Cell Proliferation : Studies have shown that derivatives of dioxaborolanes can inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways involved in cell cycle regulation.
  • Apoptosis Induction : Compounds similar to this compound have been reported to induce apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Cancer Cell Line Inhibition

A study evaluated the effects of various dioxaborolane derivatives on human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations of 10 µM and 50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of similar compounds in an animal model of arthritis. Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in serum samples compared to control groups.

Biological Activity Comparison with Other Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound10Apoptosis induction
Compound A (similar dioxaborolane)15Cell cycle arrest
Compound B (tetrahydropyran derivative)20Inhibition of angiogenesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.